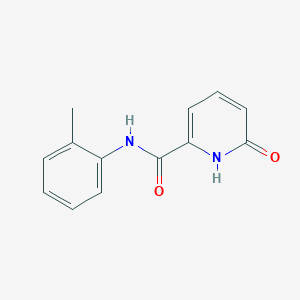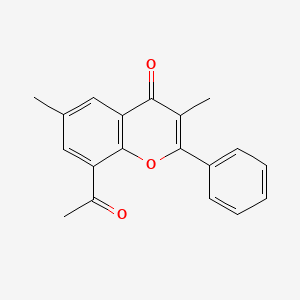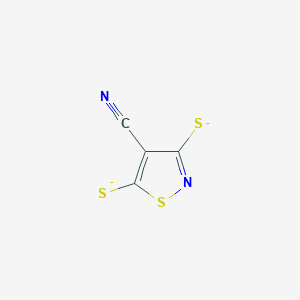
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 1st position of the isoquinoline ring, along with a hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride typically involves the bromination of 1,1-dimethyl-3,4-dihydro-2H-isoquinoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high yield of the desired compound. The use of automated systems and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced isoquinoline derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Applications De Recherche Scientifique
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline ring structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine
- 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 7-bromo-3,4-dihydro-2H-1-naphthalenone
Uniqueness
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. The presence of the bromine atom at the 7th position and the two methyl groups at the 1st position contribute to its reactivity and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C11H15BrClN |
|---|---|
Poids moléculaire |
276.60 g/mol |
Nom IUPAC |
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(2)10-7-9(12)4-3-8(10)5-6-13-11;/h3-4,7,13H,5-6H2,1-2H3;1H |
Clé InChI |
YMFQINYGBMHNOH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(CCN1)C=CC(=C2)Br)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


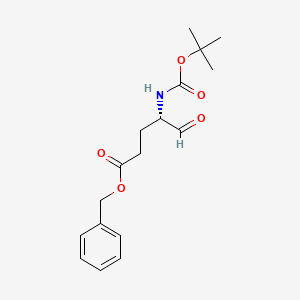
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
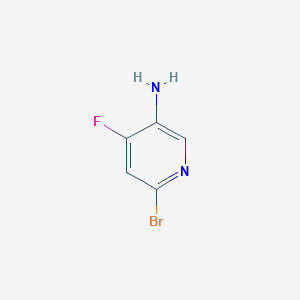
![1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13908342.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)
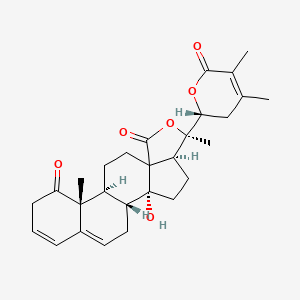
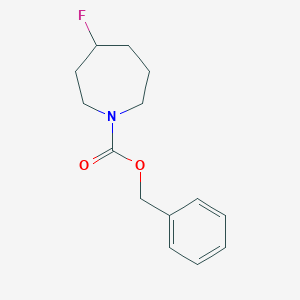
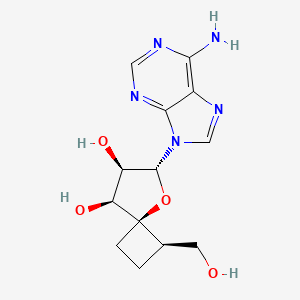
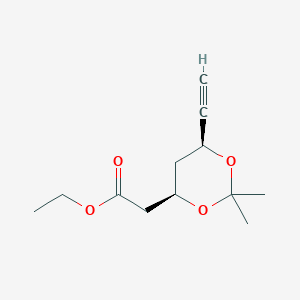
![4-[Bromo(difluoro)methoxy]-2-chloro-pyridine](/img/structure/B13908363.png)

